2-((2,6-Dichlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
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Overview
Description
2-((2,6-Dichlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a synthetic organic compound characterized by its unique chemical structure, which includes dichlorobenzyl, sulfanyl, methyl, and trifluoromethyl groups attached to a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Dichlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multiple steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable β-keto ester and a guanidine derivative under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base.
Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group can be attached through a nucleophilic aromatic substitution reaction, where the pyrimidinone core reacts with 2,6-dichlorobenzyl chloride in the presence of a base.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is typically formed by reacting the intermediate with a thiol reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidinone core or the dichlorobenzyl group, potentially altering the compound’s activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the dichlorobenzyl and trifluoromethyl positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halides, nucleophiles such as amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyrimidinone derivatives
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 2-((2,6-Dichlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new pharmaceuticals.
Industry
In industrial applications, the compound may be used as an intermediate in the synthesis of agrochemicals, dyes, or other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-((2,6-Dichlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The dichlorobenzyl and trifluoromethyl groups can enhance its binding affinity and specificity, while the sulfanyl group may facilitate redox reactions or covalent modifications.
Comparison with Similar Compounds
Similar Compounds
2-((2,6-Dichlorobenzyl)sulfanyl)-3-methyl-4(3H)-pyrimidinone: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
2-((2,6-Dichlorobenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone: Lacks the methyl group, potentially altering its chemical properties and applications.
2-((2,6-Dichlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-quinazolinone: Contains a quinazolinone core instead of a pyrimidinone, which may influence its biological activity and chemical reactivity.
Uniqueness
The presence of both dichlorobenzyl and trifluoromethyl groups in 2-((2,6-Dichlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone makes it unique compared to similar compounds. These groups can significantly enhance its chemical stability, reactivity, and potential biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-3-methyl-6-(trifluoromethyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2F3N2OS/c1-20-11(21)5-10(13(16,17)18)19-12(20)22-6-7-8(14)3-2-4-9(7)15/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCOYBMHYRYBJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N=C1SCC2=C(C=CC=C2Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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